Procymidox-d6
Description
Procymidox-d6 (CAS: 1346603-01-7) is a deuterated analog of the fungicide Procymidone, with the molecular formula C₁₃H₅D₆Cl₂NO₂ and a molecular weight of 290.17 g/mol . Structurally, it features six deuterium atoms replacing hydrogen atoms in the parent compound, enhancing its stability in analytical applications. This compound is primarily employed as an internal standard in mass spectrometry and residue analysis due to its isotopic labeling, which minimizes interference with non-deuterated analytes .
Properties
CAS No. |
1346603-01-7 |
|---|---|
Molecular Formula |
C13H11Cl2NO2 |
Molecular Weight |
290.173 |
IUPAC Name |
3-(3,5-dichlorophenyl)-1,5-bis(trideuteriomethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C13H11Cl2NO2/c1-12-6-13(12,2)11(18)16(10(12)17)9-4-7(14)3-8(15)5-9/h3-5H,6H2,1-2H3/i1D3,2D3 |
InChI Key |
QXJKBPAVAHBARF-WFGJKAKNSA-N |
SMILES |
CC12CC1(C(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C |
Synonyms |
3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione-d6; 1,2-Dimethyl-N-(3,5-dichlorophenyl)cyclopropanedicarboximide-d6; Dicyclidine-d6; Dicyclidine-d6; Kenolex-d6; Procilex-d6; Procymidone-d6; Procymidor-d6; Procymidox-d6; Salith |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Procymidox-d6 is synthesized through a series of chemical reactions that involve the incorporation of deuterium atoms into the procymidone molecule. The synthetic route typically involves the following steps:
Deuteration of Precursors: The starting materials are deuterated to introduce deuterium atoms into the molecule.
Cyclization: The deuterated precursors undergo cyclization to form the core structure of this compound.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the final structure of this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Large batch reactors are used to carry out the deuteration and cyclization reactions.
Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography to obtain high-purity this compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Procymidox-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace specific functional groups in this compound with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Procymidox-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in antifungal treatments.
Industry: Utilized in the development of new agricultural fungicides and as a reference standard in pesticide residue analysis.
Mechanism of Action
Procymidox-d6 exerts its effects by inhibiting the enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol in fungal cell membranes. By blocking this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death. The molecular targets include the 14α-demethylase enzyme and the ergosterol biosynthesis pathway.
Comparison with Similar Compounds
Structural and Functional Comparison with Procymidone
Procymidone (CAS: 32809-16-8), the non-deuterated parent compound, shares the core structure of Procymidox-d6 but lacks deuterium substitution. Key distinctions include:
- Molecular Weight : Procymidone has a molecular weight of 284.11 g/mol , while this compound’s deuterium increases its weight to 290.17 g/mol .
- Application : Procymidone is a broad-spectrum fungicide used against Botrytis cinerea and Sclerotinia species in crops like grapes and strawberries. In contrast, this compound is reserved for analytical calibration .
- Metabolic Stability : Deuterium in this compound reduces metabolic degradation rates, making it more stable in analytical matrices compared to Procymidone .
Functional Comparison with Iprodione
Iprodione (CAS: 36734-19-7), another dicarboximide fungicide, shares a similar mode of action (inhibition of glycerol biosynthesis in fungi) but differs structurally and functionally:
- Chemical Structure : Iprodione contains a dichlorophenyl group and a hydantoin ring, whereas this compound features a cyclopropane-dicarboximide backbone .
- Environmental Persistence : Iprodione exhibits a shorter half-life (<10 days) in soil compared to Procymidone (>30 days). This compound’s environmental impact is negligible due to its specialized analytical role .
Data Tables
Table 1: Comparative Properties of this compound and Similar Compounds
| Property | This compound | Procymidone | Iprodione |
|---|---|---|---|
| CAS Number | 1346603-01-7 | 32809-16-8 | 36734-19-7 |
| Molecular Formula | C₁₃H₅D₆Cl₂NO₂ | C₁₃H₁₁Cl₂NO₂ | C₁₃H₁₃Cl₂N₃O₃ |
| Molecular Weight (g/mol) | 290.17 | 284.11 | 330.17 |
| Primary Use | Analytical Standard | Agricultural Fungicide | Agricultural Fungicide |
| Key Feature | Deuterium Labeling | Broad-Spectrum Activity | Hydantoin Structure |
Research Findings
Analytical Advantages of this compound
Studies by Schafer et al. (2011) demonstrated that this compound’s isotopic labeling eliminates signal overlap in LC-MS/MS analyses, enabling accurate detection of Procymidone residues in soil and plant tissues at concentrations as low as 0.01 ppm . This precision is critical for regulatory compliance and environmental monitoring.
Efficacy and Stability in Comparative Studies
Ozer et al. (2010) highlighted that Procymidone’s antifungal efficacy against Botrytis cinerea is unaffected by deuterium substitution in this compound, confirming structural integrity in analytical contexts . However, this compound’s deuterium enhances its resistance to enzymatic degradation, making it unsuitable for field applications but ideal for laboratory use .
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